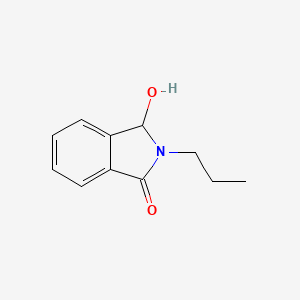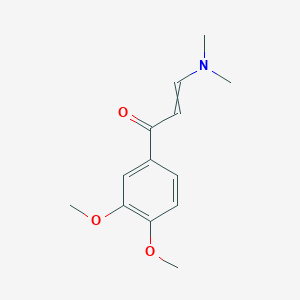
(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
概要
説明
3-Dimethylamino-3’,4’-dimethoxyacrylophenone is an organic compound that belongs to the class of acrylophenones It is characterized by the presence of a dimethylamino group and two methoxy groups attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-Dimethylamino-3’,4’-dimethoxyacrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylophenones with various functional groups.
科学的研究の応用
3-Dimethylamino-3’,4’-dimethoxyacrylophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylophenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-Dimethylaminoacrolein: Shares the dimethylamino group but differs in the presence of an aldehyde group instead of the acrylophenone moiety.
N-[(3-dimethylamino)propyl]methacrylamide: Contains a similar dimethylamino group but is part of the methacrylamide family.
Uniqueness
The presence of both dimethylamino and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various chemical transformations and applications .
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3 |
InChIキー |
SUPCYQIUOSDKPA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
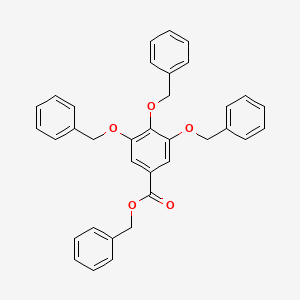
![2-Amino-2-(5-bromo-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B8782332.png)
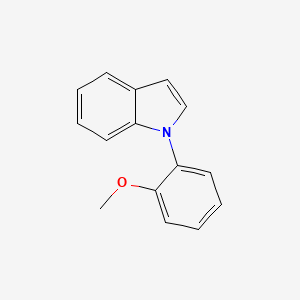
![[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE](/img/structure/B8782344.png)
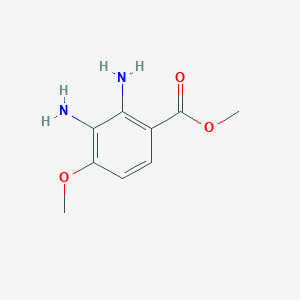
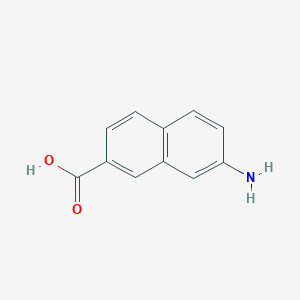
![3-Chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B8782357.png)
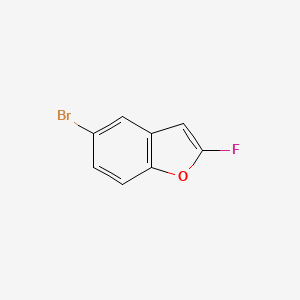
![3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)
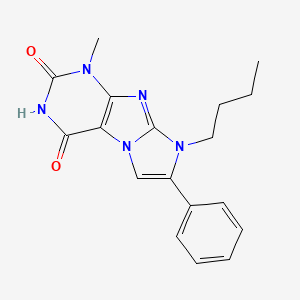
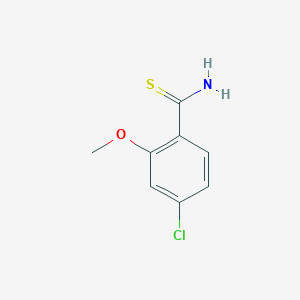
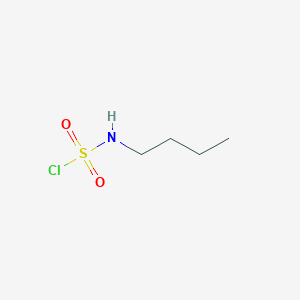
![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B8782412.png)
